

Solubility of 3,5-Diiodosalicylic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Diiodosalicylic acid

Cat. No.: B7765214

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **3,5-Diiodosalicylic Acid** in Organic Solvents

Executive Summary

3,5-Diiodosalicylic acid (DISA) is a halogenated derivative of salicylic acid, notable for its role as a key synthetic intermediate and a metabolite of aspirin.^{[1][2]} Its utility in pharmaceutical synthesis, particularly for veterinary anthelmintics like closantel, and as a building block for advanced materials, necessitates a thorough understanding of its physicochemical properties.

^[1] Solubility, a critical parameter, governs every stage from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the solubility of **3,5-diiodosalicylic acid**, grounded in its molecular structure. We will explore its fundamental physicochemical characteristics, present a robust, self-validating protocol for experimental solubility determination, and discuss its solubility profile in various organic solvents, using its parent compound, salicylic acid, as a key reference for understanding its behavior.

Physicochemical Properties of 3,5-Diiodosalicylic Acid

A molecule's solubility is a direct consequence of its structure and physical properties. The key characteristics of **3,5-diiodosalicylic acid** (CAS 133-91-5) are summarized below.^{[3][4]}

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ I ₂ O ₃	[4]
Molecular Weight	389.91 g/mol	[3][4]
Appearance	Off-white to beige or grey crystalline powder	[5]
Melting Point	220-236 °C (with decomposition)	[2][3]
Water Solubility	Very sparingly soluble (~0.02 g/100 mL at 25 °C)	[5]
Predicted pKa	~2.07	[5]

The structure of DISA is defined by three key features that dictate its interactions with solvents:

- Aromatic Ring: The core phenyl ring is hydrophobic and capable of engaging in π - π stacking and van der Waals interactions.
- Carboxylic Acid (-COOH) & Hydroxyl (-OH) Groups: These are polar, hydrophilic functional groups capable of acting as both hydrogen bond donors and acceptors. They are the primary drivers of solubility in polar solvents.
- Iodine Atoms (-I): The two heavy iodine atoms significantly increase the molecule's molecular weight and electron density. They enhance van der Waals forces and reduce the overall polarity compared to salicylic acid, playing a crucial role in its solubility profile.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.

- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can act as both hydrogen bond donors and acceptors. DISA possesses a carboxylic acid and a

hydroxyl group, which can readily form strong hydrogen bonds with these solvents.

Therefore, high solubility is expected in polar protic solvents.

- **Polar Aprotic Solvents** (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipoles but lack O-H bonds, making them hydrogen bond acceptors only. The carbonyl oxygen in acetone or the sulfoxide in DMSO can accept hydrogen bonds from DISA's -OH and -COOH groups, leading to good solubility.[5]
- **Nonpolar Solvents** (e.g., Benzene, Hexane): These solvents primarily interact through weak van der Waals forces. While the large iodine atoms and the phenyl ring of DISA contribute to these forces, the strong, self-associating hydrogen bonds of the polar functional groups dominate, making it difficult for nonpolar solvents to break these interactions apart. Consequently, DISA is expected to have very low solubility in nonpolar solvents.[6]

The Influence of Iodo-Substituents

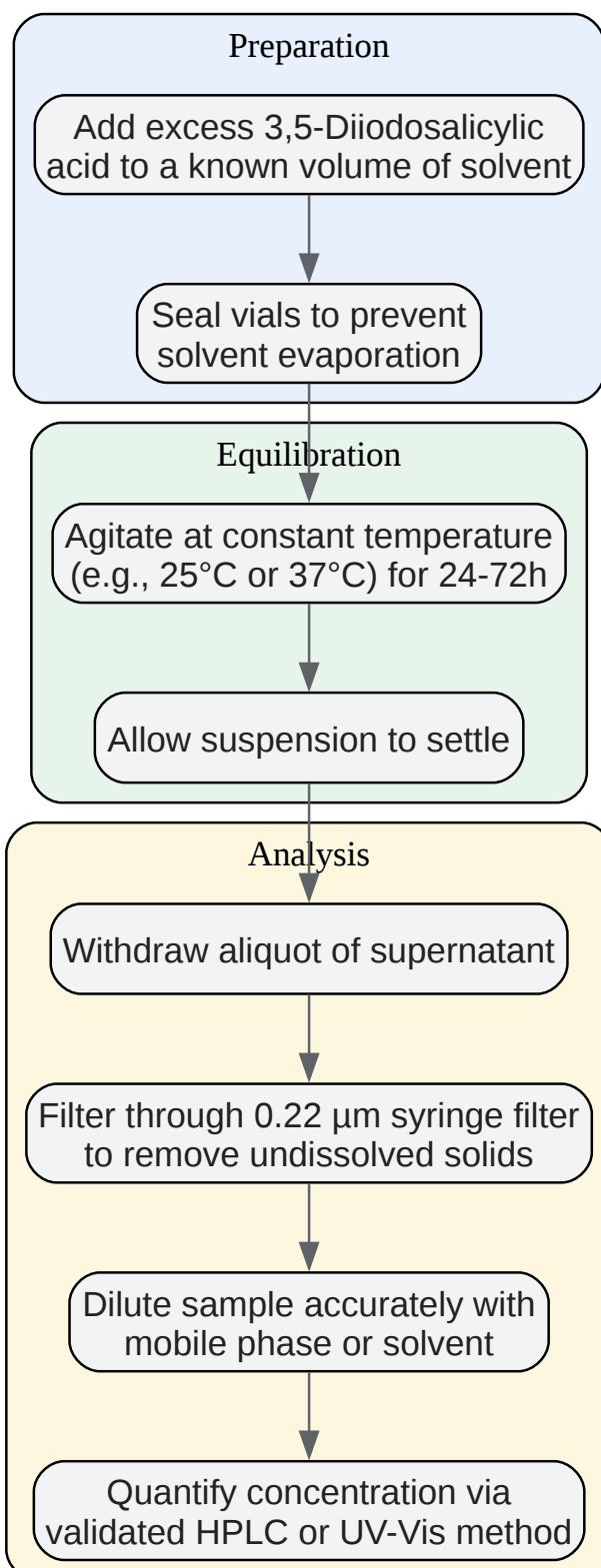
Compared to its parent compound, salicylic acid, the two iodine atoms on DISA introduce two competing effects:

- **Increased Molecular Weight & Van der Waals Forces:** This effect can slightly increase solubility in less polar solvents.
- **Steric Hindrance & Reduced Polarity:** The bulky iodine atoms can sterically hinder the hydrogen bonding capabilities of the adjacent hydroxyl and carboxyl groups. This, combined with their electron-withdrawing nature, can slightly decrease the molecule's overall polarity, potentially reducing its solubility in highly polar solvents relative to the parent compound.

Experimental Determination of Solubility: A Validated Protocol

To ensure accuracy and reproducibility, a standardized protocol such as the isothermal shake-flask equilibrium method is recommended.[7] This method establishes a state of equilibrium between the undissolved solid and the saturated solution, providing a true measure of thermodynamic solubility.

Workflow for Equilibrium Solubility Determination



[Click to download full resolution via product page](#)

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Protocol

- Preparation: Add an excess amount of solid **3,5-diiodosalicylic acid** to a series of sealed vials, each containing a precise volume (e.g., 5 mL) of the desired organic solvent. The excess solid is crucial to ensure saturation is reached.
- Equilibration: Place the sealed vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is achieved.^[8] Preliminary experiments should be run to determine the minimum time required to reach a plateau in concentration.^[8]
- Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.
- Filtration: Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.
- Dilution: Accurately perform a serial dilution of the clear filtrate with the appropriate solvent or mobile phase to bring the concentration within the linear range of the analytical method.
- Quantification (HPLC/UV-Vis):
 - Method: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is preferred for its specificity and ability to separate the analyte from any potential degradants.^[8] A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and acidified water, with UV detection.
 - Calibration: Prepare a series of standard solutions of **3,5-diiodosalicylic acid** of known concentrations.^[3] Analyze these standards to generate a calibration curve (Absorbance vs. Concentration for UV-Vis, or Peak Area vs. Concentration for HPLC).
 - Analysis: Analyze the diluted sample and use the calibration curve to determine its concentration. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

This self-validating system, which relies on a multi-point calibration curve and a specific analytical method, ensures the trustworthiness and accuracy of the final solubility value.

Solubility Profile of 3,5-Diiodosalicylic Acid

While extensive quantitative data for DISA is not readily available in the literature, a consistent qualitative profile has been established.

Table 1: Qualitative Solubility of **3,5-Diiodosalicylic Acid**

Solvent Class	Solvent(s)	Observed Solubility	Source(s)
Polar Protic	Ethanol	Soluble, Dissolves well	[5][6]
Polar Aprotic	Acetone, Dimethyl Sulfoxide (DMSO)	Soluble, Dissolves well	[5][6]
Ethers	Diethyl Ether	Freely soluble	[6]
Halogenated	Chloroform (CHCl ₃)	Practically insoluble	[6]
Aromatic	Benzene	Practically insoluble	[6]
Aqueous	Water	Sparingly soluble (0.192 g/L)	[5]

Interpreting the Data: A Comparative Approach

To provide a quantitative framework for researchers, it is highly instructive to examine the solubility of the parent compound, salicylic acid. This data provides a baseline from which to estimate the solubility behavior of DISA.

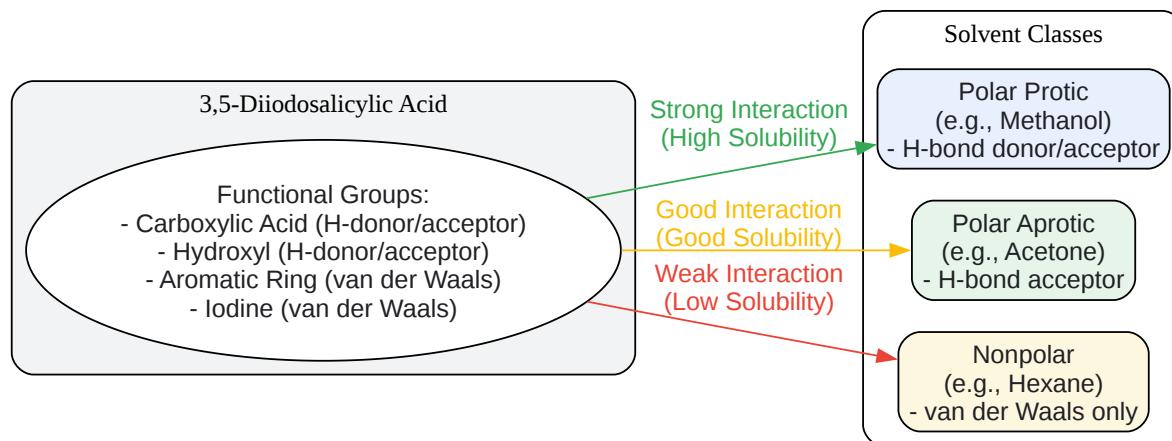
Table 2: Quantitative Solubility of Salicylic Acid in Select Solvents at 25 °C (298.15 K)

Solvent	Molar Solubility (mol/L)	Solubility (g/L)	Reference
Methanol	3.49	482	
Ethanol	2.56	354	
Acetone	4.85	670	
Ethyl Acetate	2.22	307	
Water	0.016	2.2	

Analysis:

- Salicylic acid exhibits very high solubility in polar organic solvents like methanol, ethanol, and acetone, which aligns with the qualitative observations for DISA.
- The extremely high solubility in acetone can be attributed to strong hydrogen bond acceptance by the carbonyl group.
- The significantly lower solubility in water highlights the hydrophobic nature of the benzene ring.

For **3,5-diodosalicylic acid**, we can predict that its molar solubility (mol/L) in these same solvents will likely be lower than that of salicylic acid due to its much larger molecular weight (389.91 vs 138.12 g/mol) and potential steric hindrance. However, its solubility in grams per liter (g/L) may be comparable or even higher in some cases due to the nearly threefold increase in mass per mole.



[Click to download full resolution via product page](#)

Caption: Solute-solvent interaction potential for DISA.

Practical Applications and Conclusion

A clear understanding of **3,5-diiiodosalicylic acid**'s solubility is paramount for its practical application:

- Reaction Chemistry: Selecting a solvent where both DISA and other reactants are highly soluble can significantly improve reaction rates and yields. Alcohols and acetone are excellent starting points.
- Purification: The high solubility in acetone followed by precipitation upon adding water is a documented purification method.^[1] The low solubility in nonpolar solvents like benzene or chloroform suggests they could be used as anti-solvents for crystallization.^[6]
- Drug Development: For formulation scientists, knowing that DISA is poorly water-soluble but dissolves well in organic solvents is the first step in designing appropriate delivery systems, such as amorphous solid dispersions or lipid-based formulations.

In conclusion, **3,5-diiodosalicylic acid** is a highly functionalized molecule with a solubility profile dominated by its polar hydroxyl and carboxylic acid groups. It is readily soluble in polar organic solvents like alcohols and acetone but exhibits poor solubility in water and nonpolar hydrocarbons. While quantitative data remains sparse, a robust understanding of its behavior can be achieved through comparative analysis with its parent compound, salicylic acid, and by employing the validated experimental protocols detailed within this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Diiodosalicylic Acid|Pharmaceutical Intermediate [benchchem.com]
- 2. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]
- 3. 3,5-二碘水杨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Solubility of 3,5-Diiodosalicylic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7765214#solubility-of-3-5-diiiodosalicylic-acid-in-organic-solvents\]](https://www.benchchem.com/product/b7765214#solubility-of-3-5-diiiodosalicylic-acid-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com